REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[P:8]([Cl:11])(Cl)Cl>C(#N)C>[CH:1]([N:4]([P:8]([N:4]([CH:5]([CH3:7])[CH3:6])[CH:1]([CH3:3])[CH3:2])[Cl:11])[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
15.9 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing
|
Type
|
ADDITION
|
Details
|
The solution was mixed with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
An ice/water bath was placed under the 5-liter flask
|
Type
|
TEMPERATURE
|
Details
|
to cool for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dry 1-liter flask
|
Type
|
ADDITION
|
Details
|
the phosphorus trichloride solution added slowly to the stirring flask by cannula
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
the ice/water bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the bulk of the diisopropylamine hydrochloride, which
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Type
|
WASH
|
Details
|
The precipitate was washed with anhydrous ether
|
Type
|
CUSTOM
|
Details
|
the filtrates evaporated into a 2-liter round-bottom flask
|
Type
|
CUSTOM
|
Details
|
The resulting evaporated product
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated on a mantel
|
Type
|
FILTRATION
|
Details
|
The hot liquid was filtered through a Schlenk filter-funnel
|
Type
|
CUSTOM
|
Details
|
to remove residual amine hydrochloride
|
Type
|
CUSTOM
|
Details
|
This resulting clear yellow liquid was evaporated to one half the original volume
|
Type
|
CUSTOM
|
Details
|
to recrystallize
|
Type
|
CUSTOM
|
Details
|
The recrystallized product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Type
|
CUSTOM
|
Details
|
yielding 447 grams (74% yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |